1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide

Catalog No.
S6601317
CAS No.
827027-30-5
M.F
C9H13F6N3O5S2
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxypropyl)-3-methylimidazolium bis(triflu...

CAS Number

827027-30-5

Product Name

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;3-(3-methylimidazol-3-ium-1-yl)propan-1-ol

Molecular Formula

C9H13F6N3O5S2

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-4-5-9(7-8)3-2-6-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7,10H,2-3,6H2,1H3;/q+1;-1

InChI Key

BDKQCWRUEJVDCK-UHFFFAOYSA-N

SMILES

C[N+]1=CN(C=C1)CCCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

C[N+]1=CN(C=C1)CCCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

The exact mass of the compound 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide; 99.5% is 421.02008184 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Solvent for Biomass Processing

    HMIM-Tf2N is a powerful solvent for biomass, a renewable source of energy and chemicals. Its ability to dissolve cellulose, hemicellulose, and lignin makes it valuable for pretreatment and fractionation of biomass for the production of biofuels and other bio-based products [].

  • Catalyst or Reaction Media

    HMIM-Tf2N can act as a catalyst or reaction media for various organic reactions. Its tunable polarity and ionic nature allow researchers to design reactions with improved efficiency, selectivity, and recyclability compared to traditional solvents [].

  • Electrochemical Applications

    HMIM-Tf2N's high ionic conductivity and electrochemical stability make it suitable for various electrochemical applications, including electrolytes in batteries and fuel cells. It can also be used in electrodeposition and electrosynthesis processes [].

  • Separation Science

    HMIM-Tf2N is being explored for separation science applications due to its ability to selectively dissolve specific components from mixtures. This property is useful for extracting valuable chemicals from complex matrices or separating isomers in chemical synthesis.

  • Material Science

    HMIM-Tf2N can be used to synthesize and modify various materials, including ionic liquids, polymers, and nanoparticles. Its ability to interact with different materials allows for the creation of materials with specific properties for diverse applications [].

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid characterized by its unique combination of a hydroxypropyl group and a bis(trifluoromethanesulfonyl)imide anion. The molecular formula is C10H16F6N3O4S2C_{10}H_{16}F_6N_3O_4S_2, and it has a molecular weight of approximately 448.42 g/mol. This compound exhibits properties typical of ionic liquids, including low volatility, thermal stability, and high ionic conductivity, making it suitable for various applications in electrochemistry and materials science.

Research into the biological activity of 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide is limited, but ionic liquids in general have been studied for their potential antimicrobial properties. Some studies suggest that certain ionic liquids may exhibit cytotoxic effects on specific cell lines, although the exact mechanisms remain under investigation. The compound's interaction with biological systems could be influenced by its hydrophilicity and ionic nature.

The synthesis of 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide typically involves several steps:

  • Formation of the imidazolium cation: This can be achieved through the alkylation of 3-methylimidazole with 3-chloropropanol.
  • Anion exchange: The resultant cation is then reacted with lithium bis(trifluoromethanesulfonyl)imide to form the desired ionic liquid.

The reactions are generally carried out under controlled conditions to ensure high purity and yield.

1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide has various applications across multiple fields:

  • Electrolytes in batteries: Its high ionic conductivity makes it suitable for use in lithium-ion batteries and supercapacitors.
  • Solvent for chemical processes: It can dissolve a wide range of substances, making it useful in organic synthesis and catalysis.
  • Separation processes: The compound is effective in liquid-liquid extraction and other separation techniques due to its tunable solvation properties.

Studies on the interactions of 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide with other substances reveal its potential as a medium for enhancing reaction rates and selectivity in chemical processes. Its ability to stabilize charged species can facilitate reactions that are otherwise unfavorable in conventional solvents.

Several compounds share structural similarities with 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, particularly within the family of imidazolium-based ionic liquids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideC8H11F6N3O4S2C_8H_{11}F_6N_3O_4S_2Commonly used as an electrolyte; lower viscosity than hydroxypropyl variant
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideC10H16F6N3O4S2C_{10}H_{16}F_6N_3O_4S_2Larger alkyl chain increases hydrophobicity; used in extraction processes
1-Hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imideC12H19F6N3O4S2C_{12}H_{19}F_6N_3O_4S_2Higher melting point; effective for gas solubility applications

The presence of the hydroxypropyl group in 1-(3-Hydroxypropyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide enhances its solubility characteristics and may improve its interaction with polar solvents compared to other alkyl variants.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

421.02008184 g/mol

Monoisotopic Mass

421.02008184 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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